GRK2 Inhibitory Potency vs. GSK180736A
In the absence of direct head-to-head data, the strongest class-level inference is derived from the GRK inhibitor chemotype landscape. The 6-amino-dihydropyrimidinone core of the target compound is structurally distinct from the pyrazolopyrimidine scaffold of GSK180736A, a well-characterized GRK2 inhibitor (IC50 ≈ 2.3 nM for GRK2 in TR-FRET assays) [1]. While no publicly available IC50 data exists for the target compound against GRK2, its annotation as a GRK inhibitor by Toronto Research Chemicals establishes its intended target class . The differentiation lies in the chemical series: the 6-amino-dihydropyrimidinone scaffold offers a distinct intellectual property position and potentially divergent off-target profile compared to pyrazolopyrimidine-based inhibitors, which is a critical consideration for organizations seeking novel chemical matter [1].
| Evidence Dimension | GRK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No publicly disclosed IC50 value |
| Comparator Or Baseline | GSK180736A IC50 ≈ 2.3 nM (GRK2 TR-FRET assay) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Enzymatic TR-FRET assay (HEK293 cell lysate) for comparator; target compound assay conditions not reported |
Why This Matters
Procurement decisions for GRK-targeted screening must weigh scaffold novelty against the risk of uncharacterized potency, making this compound suitable only for exploratory hit-finding and scaffold-hopping campaigns rather than for potency-driven selection.
- [1] Waldschmidt, H. V., et al. (2016). 'Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine.' Journal of Medicinal Chemistry, 59(10), 4798–4811. (Provides context for GRK2 inhibitor potency landscape and comparator data for GSK180736A). View Source
